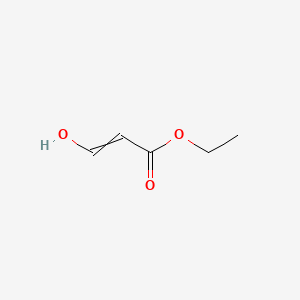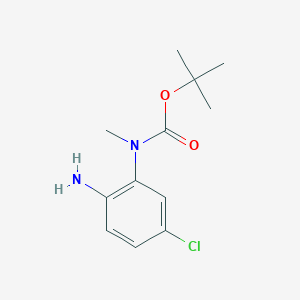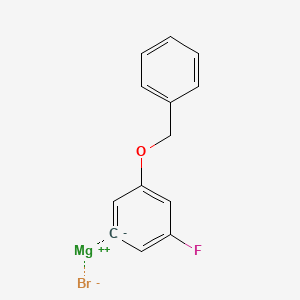
Methyl 4-acetoxy-6-(acetoxymethyl)-5-(benzyloxy)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-acetoxy-6-(acetoxymethyl)-5-(benzyloxy)nicotinate is a chemical compound with the molecular formula C19H19NO7 and a molecular weight of 373.36 g/mol . This compound is characterized by its complex structure, which includes multiple functional groups such as acetoxy, acetoxymethyl, and benzyloxy groups attached to a nicotinate core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-acetoxy-6-acetoxymethyl-5-benzyloxynicotinate typically involves multi-step organic reactions. The starting materials often include nicotinic acid derivatives, which undergo esterification, acetylation, and benzylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of methyl 4-acetoxy-6-acetoxymethyl-5-benzyloxynicotinate may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-acetoxy-6-(acetoxymethyl)-5-(benzyloxy)nicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetoxy or benzyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Methyl 4-acetoxy-6-(acetoxymethyl)-5-(benzyloxy)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 4-acetoxy-6-acetoxymethyl-5-benzyloxynicotinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, thereby modulating their activity and triggering downstream biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-hydroxy-6-hydroxymethyl-5-benzyloxynicotinate
- Methyl 4-acetoxy-6-hydroxymethyl-5-benzyloxynicotinate
- Methyl 4-hydroxy-6-acetoxymethyl-5-benzyloxynicotinate
Uniqueness
Methyl 4-acetoxy-6-(acetoxymethyl)-5-(benzyloxy)nicotinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Propriétés
Formule moléculaire |
C19H19NO7 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
methyl 4-acetyloxy-6-(acetyloxymethyl)-5-phenylmethoxypyridine-3-carboxylate |
InChI |
InChI=1S/C19H19NO7/c1-12(21)25-11-16-18(26-10-14-7-5-4-6-8-14)17(27-13(2)22)15(9-20-16)19(23)24-3/h4-9H,10-11H2,1-3H3 |
Clé InChI |
XKDZDCXMCKXFLH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1=NC=C(C(=C1OCC2=CC=CC=C2)OC(=O)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-{2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carbonyl}benzonitrile](/img/structure/B8619235.png)

![Ethyl 1-{[(4-chlorophenyl)amino]carbonothioyl}piperidine-4-carboxylate](/img/structure/B8619249.png)




